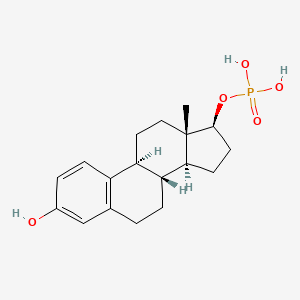

Estradiol phosphate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Estradiol phosphate, also known as estradiol 17β-phosphate, is an estrogen ester formed by the esterification of estradiol with phosphoric acid. It acts as a prodrug of estradiol, meaning it is converted into active estradiol in the body. This compound has been studied for its potential use in hormone replacement therapy and other medical applications, although it has not been marketed as a standalone drug .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Estradiol phosphate can be synthesized by reacting estradiol with phosphoric acid under controlled conditions. The reaction typically involves the use of a dehydrating agent to facilitate the esterification process. Common dehydrating agents include dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities .

Analyse Chemischer Reaktionen

Types of Reactions

Estradiol phosphate undergoes various chemical reactions, including:

Hydrolysis: This compound is rapidly hydrolyzed by phosphatase enzymes in the body to release active estradiol.

Oxidation: this compound can be oxidized to form estrone phosphate, another estrogen ester.

Substitution: The phosphate group in this compound can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Hydrolysis: Catalyzed by phosphatase enzymes in aqueous conditions.

Oxidation: Typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

Substitution: Requires specific reagents depending on the desired substitution, such as alkylating agents for alkylation reactions.

Major Products Formed

Hydrolysis: Estradiol

Oxidation: Estrone phosphate

Substitution: Various substituted estradiol derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

Estradiol phosphate is an estrogenic steroid that primarily acts by binding to estrogen receptors, which leads to various physiological effects. It is known for its ability to:

- Alleviate menopausal symptoms : this compound is commonly used to treat vasomotor symptoms associated with menopause, such as hot flashes and vaginal atrophy .

- Support bone health : It plays a crucial role in maintaining bone density by inhibiting bone resorption, thus preventing osteoporosis in postmenopausal women .

- Enhance glucose metabolism : Recent studies indicate that this compound promotes glucose uptake and metabolism through the pentose phosphate pathway, particularly in cancerous cells .

Hormone Replacement Therapy (HRT)

This compound is widely used in HRT for postmenopausal women to mitigate symptoms of estrogen deficiency. Its administration can lead to:

- Improved quality of life : By reducing menopausal symptoms like hot flashes and vaginal dryness .

- Bone health preservation : Regular use has been associated with increased bone mineral density and reduced risk of fractures .

Oncology

This compound is also utilized in the treatment of certain cancers:

- Prostate Cancer : It is used in combination with other agents for palliation in advanced prostate cancer, showing effectiveness in managing symptoms without significantly impacting overall survival rates compared to other treatments .

- Breast Cancer : While primarily used for palliation, it may also play a role in managing hormone-sensitive breast cancers .

Research Findings and Case Studies

Recent studies have expanded the understanding of this compound's role beyond traditional applications:

Case Study: Glucose Metabolism Enhancement

A study demonstrated that estradiol significantly increases glucose uptake in TSC2-deficient cells, enhancing their survival under oxidative stress conditions. This suggests potential applications in metabolic disorders and cancer therapies where glucose metabolism is disrupted .

Clinical Pharmacology Insights

Research indicates that intramuscular injections of polythis compound (a related compound) maintain elevated plasma estradiol levels over extended periods. This sustained release can be beneficial for patients requiring consistent estrogen levels without frequent dosing .

Data Table: Summary of Applications

Wirkmechanismus

Estradiol phosphate acts as a prodrug of estradiol. Upon administration, it is rapidly hydrolyzed by phosphatase enzymes to release active estradiol. Estradiol then binds to estrogen receptors in target cells, leading to the modulation of gene transcription and expression. This results in various physiological effects, including the regulation of reproductive functions, maintenance of bone density, and modulation of lipid metabolism .

Vergleich Mit ähnlichen Verbindungen

Estradiol phosphate is similar to other estrogen esters such as:

- Estradiol valerate

- Estradiol cypionate

- Estradiol benzoate

- Estramustine phosphate

Uniqueness

This compound is unique in its rapid hydrolysis to estradiol, making it an effective prodrug. Unlike some other estrogen esters, it has not been widely marketed, which limits its clinical use. its rapid conversion to estradiol makes it a valuable compound for research and potential therapeutic applications .

Eigenschaften

CAS-Nummer |

4995-43-1 |

|---|---|

Molekularformel |

C18H25O5P |

Molekulargewicht |

352.4 g/mol |

IUPAC-Name |

[(8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] dihydrogen phosphate |

InChI |

InChI=1S/C18H25O5P/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)23-24(20,21)22/h3,5,10,14-17,19H,2,4,6-9H2,1H3,(H2,20,21,22)/t14-,15-,16+,17+,18+/m1/s1 |

InChI-Schlüssel |

BBWXLCKRYRQQPL-ZBRFXRBCSA-N |

SMILES |

CC12CCC3C(C1CCC2OP(=O)(O)O)CCC4=C3C=CC(=C4)O |

Isomerische SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OP(=O)(O)O)CCC4=C3C=CC(=C4)O |

Kanonische SMILES |

CC12CCC3C(C1CCC2OP(=O)(O)O)CCC4=C3C=CC(=C4)O |

Key on ui other cas no. |

34828-67-6 4995-43-1 |

Synonyme |

estradiol phosphate polymer Estradurin Estradurine polyestradiol phosphate |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.